Sulfuric acid; tetraethylammonium

Description

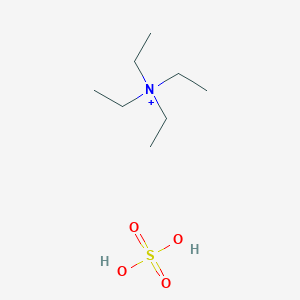

Sulfuric acid; tetraethylammonium refers to salts formed by the reaction of sulfuric acid (H₂SO₄) with tetraethylammonium (N(C₂H₅)₄⁺). The two primary forms are tetraethylammonium sulfate ([(C₂H₅)₄N]₂SO₄) and tetraethylammonium hydrogen sulfate ([(C₂H₅)₄N]HSO₄). These compounds are quaternary ammonium salts with distinct solubility, reactivity, and catalytic properties. Tetraethylammonium sulfate (CAS 2604-85-5) and its hydrogen sulfate derivative (CAS 16873-13-5) are utilized in organic synthesis, electrochemistry, and as phase-transfer catalysts due to their ability to stabilize ions in nonpolar solvents .

Properties

Molecular Formula |

C8H22NO4S+ |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

sulfuric acid;tetraethylazanium |

InChI |

InChI=1S/C8H20N.H2O4S/c1-5-9(6-2,7-3)8-4;1-5(2,3)4/h5-8H2,1-4H3;(H2,1,2,3,4)/q+1; |

InChI Key |

CREVBWLEPKAZBH-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](CC)(CC)CC.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tetraethylammonium salts typically involves the reaction of triethylamine with an ethyl halide. For example, tetraethylammonium iodide can be synthesized by reacting triethylamine with ethyl iodide . Another method involves salt metathesis reactions, where water-soluble salts like tetraethylammonium bromide and sodium perchlorate are mixed in water to produce tetraethylammonium perchlorate .

Industrial Production Methods

Industrial production of tetraethylammonium salts often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of phase-transfer catalysis is common in industrial settings to facilitate the transfer of ions between aqueous and organic phases .

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid; tetraethylammonium undergoes various types of chemical reactions, including:

Oxidation: Sulfuric acid is a strong oxidizing agent and can oxidize many substances.

Reduction: Tetraethylammonium can participate in reduction reactions, although it is less common.

Substitution: Tetraethylammonium salts can undergo substitution reactions, where one of the ethyl groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halides and other nucleophiles.

Major Products Formed

Oxidation: Sulfuric acid can produce sulfur dioxide and water.

Reduction: Tetraethylammonium can form various reduced products depending on the reaction conditions.

Substitution: Tetraethylammonium salts can form substituted ammonium salts.

Scientific Research Applications

Sulfuric acid; tetraethylammonium has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and as a phase-transfer catalyst.

Biology: Tetraethylammonium is used to study ion channels and their functions.

Medicine: Investigated for its potential therapeutic effects, although it is primarily used as a research tool.

Industry: Used in the synthesis of high-silica zeolites and as an electrolyte in supercapacitors.

Mechanism of Action

The mechanism of action of tetraethylammonium involves blocking autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action prevents the transmission of signals, which can lead to various physiological effects. The molecular targets include potassium channels and nicotinic receptors, which are crucial for cellular signaling and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Inorganic Ammonium Sulfates

- Ammonium Sulfate ((NH₄)₂SO₄): Solubility: Highly water-soluble (70.6 g/100 mL at 20°C), making it ideal for fertilizers and protein precipitation . Acidity: Forms weakly acidic solutions (pH ~5.5 in water), whereas tetraethylammonium sulfate is neutral due to the non-basic nature of the tetraethylammonium ion. Applications: Primarily agricultural (fertilizers) and laboratory (precipitation reagent). In contrast, tetraethylammonium sulfate is used in specialized organic reactions (e.g., trifluoromethylation) and as a supporting electrolyte .

Ammonium Bisulfate (NH₄HSO₄) :

Tetraalkylammonium Sulfates

Tetrabutylammonium Hydrogen Sulfate ([(C₄H₉)₄N]HSO₄) :

- Solubility : More lipophilic than tetraethylammonium analogs, enhancing phase-transfer capabilities in biphasic reactions .

- Catalytic Efficiency : Both tetraethyl- and tetrabutylammonium salts accelerate reactions like esterifications, but the latter’s larger alkyl chains improve solubility in organic solvents .

- Tetramethylammonium Sulfate ([(CH₃)₄N]₂SO₄): Stability: Less thermally stable than tetraethylammonium derivatives, decomposing at lower temperatures (~200°C). Applications: Limited to aqueous-phase reactions, whereas tetraethylammonium salts are versatile in both aqueous and organic media .

Sulfuric Acid Derivatives

- Sulfamic Acid (H₃NSO₃): Acidity: Stronger acid (pKa ~1.0) than tetraethylammonium hydrogen sulfate (pKa ~1.9 in acetonitrile). Used in descaling agents, unlike tetraethylammonium salts, which are non-corrosive .

- Alumina Sulfuric Acid (ASA) :

Key Research Findings

Catalytic Performance

- In trifluoromethylation reactions, tetraethylammonium hydrogen sulfate outperformed H₂SO₄ and HCl, achieving yields >85% due to its dual role as acid and phase-transfer agent .

- Comparative studies in pyrrole synthesis showed H₂SO₄ provided lower yields (~60%) than tetraethylammonium hydrogen sulfate (~90%) under identical conditions .

Solubility and Stability

- Organic Solvents: Tetraethylammonium sulfate is 15–20% more soluble in acetonitrile than ammonium sulfate, enabling its use in non-aqueous electrochemistry .

- Thermal Decomposition : Decomposes at ~300°C, higher than ammonium sulfate (~235°C) but lower than tetrabutylammonium analogs (~320°C) .

Data Tables

| Compound | Molecular Weight | Solubility in H₂O (g/100 mL) | pKa (in H₂O) | Primary Applications |

|---|---|---|---|---|

| Tetraethylammonium sulfate | 332.48 | 45.2 (25°C) | Neutral | Organic synthesis, electrolytes |

| Ammonium sulfate | 132.14 | 70.6 (20°C) | ~5.5 | Fertilizers, lab reagents |

| Tetrabutylammonium HSO₄ | 339.53 | 28.9 (25°C) | ~1.9 | Phase-transfer catalysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.